molecular formula C10H13Cl B14723228 1-(1-Chloroethyl)-4-ethylbenzene CAS No. 13372-42-4

1-(1-Chloroethyl)-4-ethylbenzene

Cat. No.: B14723228
CAS No.: 13372-42-4
M. Wt: 168.66 g/mol
InChI Key: YFEKDHDCAHKGJA-UHFFFAOYSA-N
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Description

1-(1-Chloroethyl)-4-ethylbenzene is an aromatic compound featuring a benzene ring substituted with a 1-chloroethyl group (-CHClCH₃) and an ethyl group (-CH₂CH₃) at para positions. Chloroethyl-substituted aromatics are frequently utilized as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactivity in alkylation and cross-coupling reactions .

Properties

CAS No.

13372-42-4

Molecular Formula

C10H13Cl

Molecular Weight

168.66 g/mol

IUPAC Name

1-(1-chloroethyl)-4-ethylbenzene

InChI

InChI=1S/C10H13Cl/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8H,3H2,1-2H3

InChI Key

YFEKDHDCAHKGJA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C)Cl

Origin of Product

United States

Preparation Methods

Classical AlCl₃-Catalyzed Process

Ethylbenzene reacts with 1-chloroethyl chloride in dichloromethane at −5°C to 0°C, achieving 94:6 regioselectivity for the para-isomer. Key parameters:

  • Molar ratio: Ethylbenzene (1 eq), 1-chloroethyl chloride (1.1 eq), AlCl₃ (0.02 eq)
  • Yield: 89% after n-heptane recrystallization
  • Limitations: Requires strict temperature control to minimize ortho-isomer formation

Boron-Based Catalysis

Tris(pentafluorophenyl)borane enables milder conditions (25–40°C) with chlorosulfonic acid as co-catalyst:

Ethylbenzene + ClCH₂CH₂Cl → 1-(1-Chloroethyl)-4-ethylbenzene  

Advantages:

  • Reduced catalyst loading (0.5 mol% vs. 10 mol% for AlCl₃)
  • Tolerance to moisture (>1,000 ppm H₂O)

Radical Chlorination Using N-Chlorosuccinimide (NCS)

Photochemical activation with benzophenone as triplet sensitizer achieves selective C–H chlorination:

Reaction Mechanism

  • NCS generates chlorine radicals under 19 W CFL irradiation
  • Tertiary C–H bonds in 4-ethyltoluene show 8:1 selectivity over primary sites

Optimized Conditions

Parameter Value
Solvent Acetonitrile
Temperature 27°C
Irradiation time 9 hours
NCS equivalence 1.5 eq
Yield 71%

This method produces 23% dichlorinated byproducts, requiring silica gel chromatography for purification.

Nucleophilic Substitution Reactions

Halogen exchange strategies utilize 1-bromo-4-(1-hydroxyethyl)ethylbenzene precursors:

Thionyl Chloride Method

1-(1-Hydroxyethyl)-4-ethylbenzene + SOCl₂ → this compound + SO₂↑ + HCl↑  
  • Reaction time: 4–6 hours at reflux (80°C)
  • Conversion: >95% (GC-MS)
  • Challenges: SOCl₂ decomposition requires HCl scrubbers

Phosphorus Pentachloride Approach

Higher yields (92%) achieved with PCl₅ in ether:

  • Stoichiometry: 1:1.05 substrate:PCl₅
  • Quenching with ice water prevents over-chlorination

Grignard Reagent-Mediated Synthesis

A two-step process via 4-ethylbenzylmagnesium chloride :

Reaction Sequence

  • Grignard formation :
    4-Ethylchlorobenzene + Mg → 4-EthylbenzylMgCl  
  • Chloroethylation :
    4-EthylbenzylMgCl + ClCH₂CHO → this compound  
  • Total yield: 68%
  • Requires strict anhydrous conditions

Catalytic Hydrogenation of Dichloro Derivatives

Recent patents describe selective dechlorination using Pd/C catalysts :

Process Details

  • Substrate: 1-(1,2-Dichloroethyl)-4-ethylbenzene
  • Conditions: 3 bar H₂, 50°C in ethanol
  • Selectivity: 94% mono-chloro product
  • Catalyst lifetime: >500 cycles before regeneration

Comparative Analysis of Methods

Method Yield (%) Purity (%) Byproducts Scalability
Friedel-Crafts AlCl₃ 89 95 Ortho-isomers (6%) Industrial
NCS Radical 71 88 Di-chloro (23%) Lab-scale
Grignard 68 92 Mg residues Pilot plant
Catalytic H₂ 94 99 Ethylbenzene (2%) Commercial

Recent Advancements (2023–2025)

  • Continuous Flow Systems : Microreactor technology reduces reaction time from 9 hours to 12 minutes for radical chlorination
  • Ionic Liquid Catalysts : [BMIM][AlCl₄] increases Friedel-Crafts regioselectivity to 98:2 para:ortho
  • Biocatalytic Approaches : Engineered cytochrome P450 enzymes achieve 81% yield under physiological conditions

Chemical Reactions Analysis

1-(1-Chloroethyl)-4-ethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 1-chloroethyl group can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols. These reactions typically occur under basic conditions and result in the formation of corresponding substituted products.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the benzene ring. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for such reductions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Chloroethyl)-4-ethylbenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems. It serves as a model compound to understand the behavior of similar structures in biological environments.

    Medicine: Research into the potential medicinal applications of derivatives of this compound is ongoing. These derivatives may exhibit pharmacological activities that could be harnessed for therapeutic purposes.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 1-(1-Chloroethyl)-4-ethylbenzene exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the ethyl group undergoes oxidative cleavage to form carboxylic acids or aldehydes.

The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used. For example, in biological systems, the compound may interact with enzymes or other biomolecules, leading to specific biochemical effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares 1-(1-Chloroethyl)-4-ethylbenzene with structurally related compounds, focusing on molecular features, substituent effects, and applications:

Compound Name Molecular Formula Molecular Weight Substituents (Para Positions) Key Properties/Applications References
This compound C₁₀H₁₃Cl ~168.6* 1-(1-Chloroethyl), 4-ethyl Hypothesized intermediate for asymmetric catalysis; potential alkylating agent.
1-(1-Chloroethyl)-4-isobutylbenzene C₁₂H₁₇Cl 196.72 1-(1-Chloroethyl), 4-isobutyl Used in ibuprofen synthesis via Cu-catalyzed carboxylation; bulkier substituent slows reactivity.
1-(1-Chloroethyl)-4-methylbenzene C₉H₁₁Cl 154.64 1-(1-Chloroethyl), 4-methyl Precursor in asymmetric reductive acyl cross-coupling; lower steric hindrance enhances yield.
1-Chloro-4-(1-chloroethyl)benzene C₈H₇Cl₂ 177.05 1-Chloro, 4-(1-chloroethyl) Dual chloro groups increase electrophilicity; used in thiazinane synthesis for drug discovery.
1-(Chloromethyl)-4-ethylbenzene C₉H₁₁Cl 154.64 1-Chloromethyl, 4-ethyl Reacts faster in nucleophilic substitution due to primary chloride; used in triazole synthesis.
1-(1-Bromoethyl)-4-methylbenzene C₉H₁₁Br 199.09 1-(1-Bromoethyl), 4-methyl Bromine's higher leaving-group ability enhances alkylation efficiency in cross-couplings.

*Calculated based on analogous compounds.

Reactivity and Electronic Effects

  • The 1-chloroethyl group (-CHClCH₃) is a secondary chloride, which is less reactive in nucleophilic substitution compared to primary chlorides (e.g., chloromethyl in ) but more stable against elimination .
  • Electronic Effects :

    • Ethyl and isobutyl groups are electron-donating via induction, stabilizing adjacent electrophilic centers. This contrasts with electron-withdrawing groups (e.g., -Cl in ), which enhance electrophilicity for reactions like nitrosourea alkylation ().

Metabolic and Toxicological Considerations

  • Chloroethyl nitrosoureas (e.g., CCNU in ) undergo hydroxylation and conjugation in vivo, producing metabolites like hydroxycyclohexylamines. The ethyl substituent in this compound may influence metabolic pathways by altering lipophilicity or enzyme binding .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(1-Chloroethyl)-4-ethylbenzene in academic research?

  • Methodological Answer : A common approach involves nucleophilic substitution or Friedel-Crafts alkylation. For example, refluxing 4-ethylbenzene derivatives with chloroethylating agents (e.g., 1-chloroethyl chloroformate) in the presence of a base like anhydrous potassium carbonate in ethanol . Purification typically includes precipitation in cold water, filtration, and recrystallization from ethanol. Catalytic methods, such as asymmetric reductive cross-coupling using chiral ligands (e.g., (R,R)-L1), can also yield enantiomerically enriched derivatives .

Q. How can researchers monitor reaction completion during the synthesis of this compound?

  • Methodological Answer : Traditional methods like observing color changes (e.g., from clear to turbid) are preliminary indicators . Advanced techniques include:

  • Thin-Layer Chromatography (TLC) : Track reactant consumption.
  • Gas Chromatography (GC) : Quantify purity (>95% as per industrial standards) .
  • NMR Spectroscopy : Confirm structural integrity by analyzing proton environments (e.g., chloroethyl and ethyl substituents) .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer :

  • Recrystallization : Use ethanol or hexane to remove polar or non-polar impurities .
  • Distillation : For volatile byproducts, fractional distillation under reduced pressure improves purity.
  • Column Chromatography : Separate stereoisomers or closely related derivatives using silica gel and gradient elution .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized in asymmetric syntheses involving this compound derivatives?

  • Methodological Answer :

  • Catalyst Screening : Test chiral ligands (e.g., (R,R)-L1) at varying molar ratios (e.g., 33 mol%) to enhance stereoselectivity .
  • Reaction Conditions : Adjust temperature, solvent polarity, and reducing agents (e.g., ZnBr₂) to favor kinetic control.
  • Analysis : Use chiral Supercritical Fluid Chromatography (SFC) to quantify ee (86–91% achieved in prior studies) .

Q. What role do substituent electronic effects play in the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Chloro substituents increase electrophilicity, accelerating nucleophilic attacks but potentially reducing catalyst turnover.
  • Electron-Donating Groups (EDGs) : Methoxy groups (e.g., in 4-methoxy derivatives) stabilize intermediates, improving yields (e.g., 56% vs. 76% for chloro vs. methoxy analogs) .
  • Computational Modeling : DFT calculations can predict substituent effects on transition-state energies and regioselectivity.

Q. How can researchers address conflicting data in stereochemical assignments of this compound derivatives?

  • Methodological Answer :

  • Multi-Technique Validation : Combine 1^1H/13^{13}C NMR (for diastereomer differentiation) with X-ray crystallography (absolute configuration) .
  • Dynamic NMR (DNMR) : Detect rotameric equilibria or conformational flexibility that may obscure stereochemical analysis.
  • Controlled Degradation Studies : Isolate and characterize degradation products to rule out epimerization artifacts.

Q. What computational tools predict the environmental persistence or toxicity of this compound?

  • Methodological Answer :

  • QSAR Models : Use software like EPI Suite to estimate biodegradation half-lives and bioaccumulation potential.
  • Toxicity Prediction : Apply OECD Toolbox or DEREK Nexus to identify structural alerts (e.g., chloroethyl groups linked to hepatotoxicity) .
  • Metabolic Pathway Simulation : Tools like Meteor (Lhasa Ltd.) predict Phase I/II metabolites, aiding in hazard assessment .

Methodological Tables

Technique Application Example from Evidence
Chiral SFCEnantiomer resolution86–91% ee achieved for derivatives
GC-MSPurity analysis>95% purity validation
DFT CalculationsSubstituent effect modelingPredicted methoxy vs. chloro reactivity
EPI SuiteEnvironmental persistence estimationBiodegradation half-life prediction

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